4-Aminopiperidine-1-carbonitrile
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Overview
Description
4-Aminopiperidine-1-carbonitrile is an organic compound with the molecular formula C6H11N3. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-1-carbonitrile typically involves the reaction of piperidine derivatives with cyanogen bromide or other nitrile sources under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts to form the desired piperidine ring structure .
Industrial Production Methods: Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to facilitate the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopiperidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
4-Aminopiperidine-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Aminopiperidine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Aminopiperidine-4-carboxylic acid: This compound shares a similar piperidine structure but with a carboxylic acid group instead of a nitrile group.
3-Substituted 4-aminopiperidines: These compounds have different substituents at the 3-position, leading to variations in their chemical and biological properties.
Uniqueness: Its ability to undergo various chemical transformations and its role as a versatile building block in organic synthesis highlight its importance in scientific research and industrial applications .
Properties
CAS No. |
1784278-77-8 |
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Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-aminopiperidine-1-carbonitrile |
InChI |
InChI=1S/C6H11N3/c7-5-9-3-1-6(8)2-4-9/h6H,1-4,8H2 |
InChI Key |
HDMMHAPXDUDRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C#N |
Origin of Product |
United States |
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